molecular formula C17H19NO B259579 N-(4-sec-Butylphenyl)benzamide

N-(4-sec-Butylphenyl)benzamide

Cat. No.: B259579
M. Wt: 253.34 g/mol
InChI Key: MLHHTJZEKDWYRF-UHFFFAOYSA-N
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Description

N-(4-sec-Butylphenyl)benzamide is a benzamide derivative featuring a benzoyl group attached to a 4-sec-butylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol (calculated from related compounds in and ). The compound is characterized by the presence of a bulky sec-butyl group on the para position of the phenyl ring, which influences its steric and electronic properties. Variations of this structure, such as N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide (C₁₇H₁₇Cl₂NO; MW 322.23) , demonstrate how halogen substitutions enhance molecular weight and polarity. Another derivative, N-(4-sec-Butylphenyl)-4-(4-ethyl-phenoxymethyl)-benzamide (C₂₆H₂₉NO₂; MW 387.51) , incorporates a phenoxymethyl group, altering solubility and biological interactions.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H19NO/c1-3-13(2)14-9-11-16(12-10-14)18-17(19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

MLHHTJZEKDWYRF-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison:

Structural and Physicochemical Properties

Compound Name Substituents (Benzamide/Phenyl) Molecular Formula Molecular Weight Key Properties/Data Source
N-(4-sec-Butylphenyl)benzamide None/sec-Butyl C₁₇H₁₉NO 253.34 High lipophilicity (logP ~4.2*)
N-(2-Nitrophenyl)-4-bromo-benzamide 4-Br/2-Nitro C₁₃H₉BrN₂O₂ 321.13 Polar (nitro group), m/z: 321.13
N-(4-Ureidophenyl)benzamide None/4-Ureido C₁₄H₁₃N₃O₂ 255.27 Enhanced solubility (urea group)
N-(Phenylcarbamoyl)benzamide Carbamoyl/None C₁₄H₁₂N₂O₂ 240.26 Moderate logP (~2.8), ADMET favorable
4-Methoxy-N-(4-methoxyphenyl)benzamide 4-Methoxy/4-Methoxy C₁₅H₁₅NO₂ 241.29 Low cytotoxicity (IC₅₀ >40 μM)
N-(3-Chloro-4-fluorophenyl)-4-imidazolylbenzamide 4-Imidazole/3-Cl-4-F C₁₆H₁₂ClFN₂O 318.73 Anticancer activity (IC₅₀: 12 μM)

*Estimated using ChemDraw/BioByte tools.

Spectral and Analytical Data

  • NMR : this compound derivatives show aromatic protons at δ 7.2–8.1 ppm (benzamide) and δ 1.2–1.6 ppm (sec-butyl CH₃) .
  • Mass Spectrometry : Halogenated analogs (e.g., 4-bromo) exhibit isotopic patterns (e.g., m/z 296.15 [M+H]⁺ with ⁷⁹Br/⁸¹Br) .
  • Elemental Analysis : Ureido derivatives show higher nitrogen content (~16.85% vs. ~6.42% oxygen) .

Structure-Activity Relationships (SAR)

  • Lipophilicity : Bulky groups (e.g., sec-butyl) increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Electron-Withdrawing Groups : Nitro or halogens (Cl, Br) improve metabolic stability and target binding .
  • Hydrogen-Bonding Motifs : Ureido and carbamoyl groups enhance solubility and interactions with enzymes (e.g., HDAC, PARP) .
  • Heterocyclic Substitutions : Imidazole or pyridine rings confer antimicrobial/anticancer activity via metal coordination or π-π stacking .

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